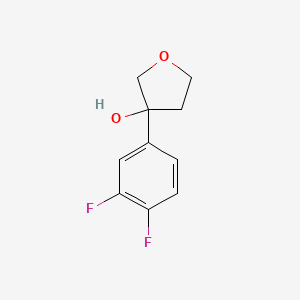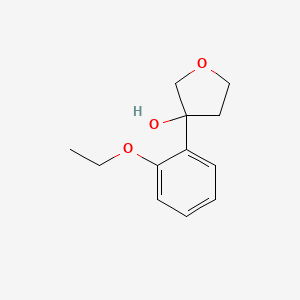
3-(2-Ethoxyphenyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyphenyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features an oxolane ring substituted with a 2-ethoxyphenyl group and a hydroxyl group at the 3-position. The presence of both an aromatic ring and an ether moiety in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For instance, the reaction of 2-ethoxyphenylacetic acid with ethylene glycol in the presence of an acid catalyst can lead to the formation of the oxolane ring. The reaction conditions typically involve heating the mixture under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The aromatic ring can undergo hydrogenation to form a saturated ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-(2-ethoxyphenyl)oxolan-3-one.
Reduction: Formation of 3-(2-ethoxycyclohexyl)oxolan-3-ol.
Substitution: Formation of 3-(2-substituted phenyl)oxolan-3-ol derivatives.
Scientific Research Applications
3-(2-Ethoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate signaling pathways by interacting with enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)oxolan-3-ol
- 3-(2-Propoxyphenyl)oxolan-3-ol
- 3-(2-Butoxyphenyl)oxolan-3-ol
Uniqueness
3-(2-Ethoxyphenyl)oxolan-3-ol is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different alkoxy groups.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-11-6-4-3-5-10(11)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUPKNAOKLWSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
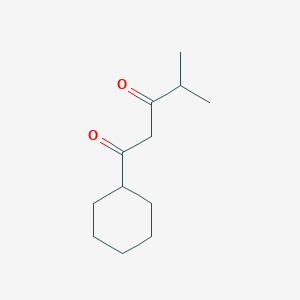
![[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B7861569.png)
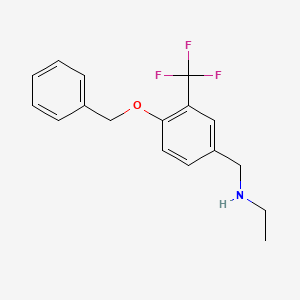
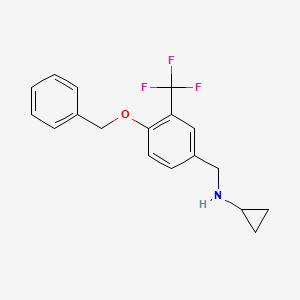
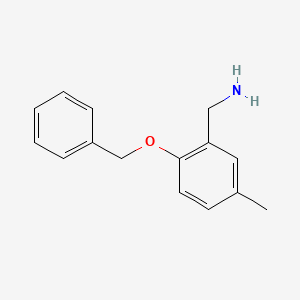
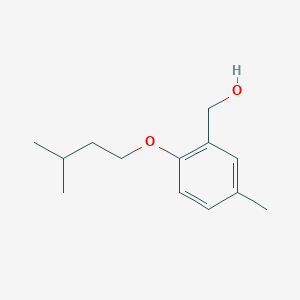
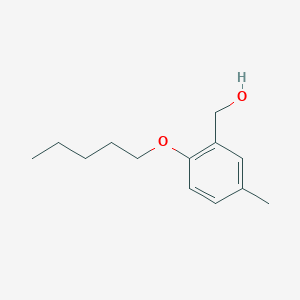
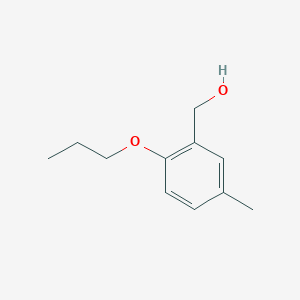
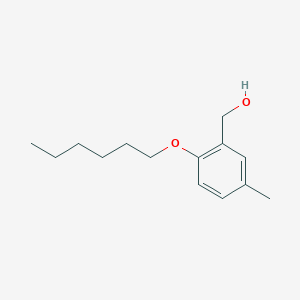
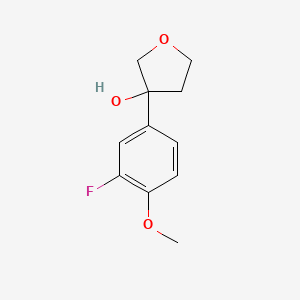
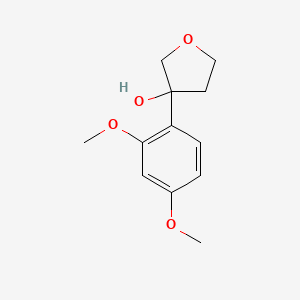
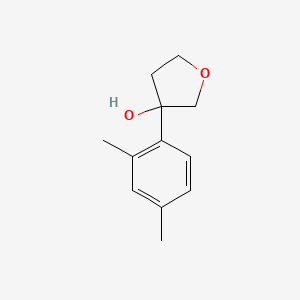
![3-[2-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861649.png)
